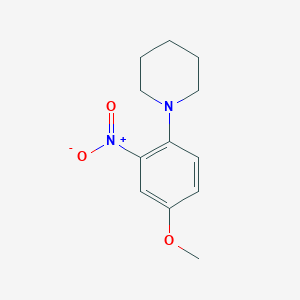

1-(4-Methoxy-2-nitrophenyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxy-2-nitrophenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-17-10-5-6-11(12(9-10)14(15)16)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWSYSZNEZOCDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Methoxy 2 Nitrophenyl Piperidine and Analogous Structures

Direct N-Arylation Strategies

Direct N-arylation is a prominent method for the synthesis of 1-(4-methoxy-2-nitrophenyl)piperidine. This involves the reaction of a pre-formed piperidine (B6355638) ring with a suitable 4-methoxy-2-nitrophenyl electrophile. The primary methods employed for this transformation are nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a classical and effective method for the synthesis of N-arylpiperidines, particularly when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group. libretexts.org The general mechanism involves the addition of the nucleophile (piperidine) to the electron-deficient aryl halide, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the leaving group (typically a halide) restores the aromaticity and yields the final product. libretexts.org

The synthesis of the analogous compound, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, provides a valuable case study. In this synthesis, 1,4-dimethoxy-2,5-dinitrobenzene (B2897924) is reacted with piperidine. mdpi.com The reaction proceeds by heating the purified dinitrobenzene derivative with piperidine under reflux, resulting in a 76% yield of the desired product. mdpi.com This demonstrates the feasibility of direct amination of a nitro-activated aromatic system with piperidine.

The choice of solvent can significantly influence the rate and efficiency of SNAr reactions. Protic solvents, for instance, can solvate the nucleophile and affect its reactivity. The kinetics of the reaction between 1-chloro-2,4-dinitrobenzene (B32670) and piperidine have been studied in various protic solvents, revealing that the reaction rate is influenced by hydrogen-bond interactions between the solvent and the amine. rsc.org In many preparations, piperidine itself can act as both the nucleophile and the solvent, especially when used in excess. This is observed in the synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine where the reaction is carried out by heating the dinitro-precursor in refluxing piperidine. mdpi.com

Base catalysis can also play a role in SNAr reactions involving amines. While some reactions proceed without the need for an external catalyst, the presence of a base can facilitate the deprotonation of the intermediate complex, thereby accelerating the reaction. The reactions of piperidine with certain activated aromatic systems have been shown to be catalyzed by bases like methoxide. beilstein-journals.org

A critical aspect of synthesizing this compound via SNAr is the regioselective synthesis of the starting material, a 1-halo-4-methoxy-2-nitrobenzene. This is typically achieved through the nitration of a 4-substituted anisole (B1667542) derivative. The directing effects of the methoxy (B1213986) and the other substituent (e.g., a halogen) are crucial in determining the position of the incoming nitro group. The methoxy group is a strong ortho-, para-director.

In the synthesis of the analogous 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, the starting material is prepared by the nitration of 1,4-dimethoxybenzene. This nitration yields a mixture of dinitro isomers, with 1,4-dimethoxy-2,3-dinitrobenzene (B1196538) as the major product and 1,4-dimethoxy-2,5-dinitrobenzene as a minor product. mdpi.com The subsequent SNAr reaction with piperidine on the unpurified mixture leads to a mixture of piperidinyl adducts, with the desired 1-(2,5-dimethoxy-4-nitrophenyl)piperidine being formed in a lower yield (15%). mdpi.com However, when purified 1,4-dimethoxy-2,5-dinitrobenzene is used, the yield of the corresponding piperidine adduct increases significantly to 76%. mdpi.com

For the target molecule, a plausible synthetic route involves the nitration of 4-chloroanisole. The methoxy group directs the nitration primarily to the ortho position, yielding 1-chloro-4-methoxy-2-nitrobenzene as the major product. This regioselectivity is crucial for the subsequent SNAr reaction with piperidine, where the chlorine atom is displaced. A patent for the synthesis of 4-methoxy-2-nitroaniline (B140478) describes a similar regioselective nitration of 4-methoxyacetanilide, where the acetylamino group also directs the nitro group to the ortho position. google.com

| Starting Material | Nitrating Agent | Major Product | Reference |

| 1,4-Dimethoxybenzene | Nitric Acid | 1,4-Dimethoxy-2,3-dinitrobenzene | mdpi.com |

| 4-Methoxyacetanilide | Nitrating Reagent | 4-Methoxy-2-nitroacetanilide | google.com |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, offer powerful alternatives for the formation of C-N bonds. wikipedia.orgwikipedia.org These methods are particularly useful for aryl halides that are less reactive towards traditional SNAr reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples amines with aryl halides or triflates. wikipedia.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-aryl amine. wikipedia.org The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. nih.gov This method has been successfully used in the amination of bromo-estrone derivatives with various anilines, including nitroanilines, demonstrating its tolerance for electron-withdrawing groups. beilstein-journals.org

The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with amines, alcohols, or thiols. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions. wikipedia.org Electron-withdrawing groups on the aryl halide generally accelerate the Ullmann coupling. wikipedia.org

| Reaction Name | Catalyst | Typical Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium complexes with phosphine ligands | Aryl halides/triflates and amines | Mild reaction conditions, broad substrate scope. wikipedia.org |

| Ullmann Condensation | Copper (metal or salts) | Aryl halides and amines/alcohols/thiols | Can require high temperatures, but modern methods are milder. wikipedia.org |

Ring-Forming Reactions Leading to the Piperidine Core

An alternative synthetic approach involves the construction of the piperidine ring itself from a precursor that already contains the 4-methoxy-2-nitrophenyl moiety. This strategy is particularly useful for accessing highly substituted piperidine derivatives.

Cyclization Reactions for Piperidine Scaffold Assembly

Various cyclization reactions can be employed to form the piperidine ring. These methods often involve intramolecular reactions of linear precursors. Examples include intramolecular reductive amination, aza-Michael additions, and radical cyclizations. nih.govajchem-a.com

For instance, substituted piperidines can be synthesized via the intramolecular reductive cyclization of a monoxime of a 1,5-diketone. ajchem-a.com Another approach is the intramolecular aza-Michael reaction, which can be used for the enantioselective synthesis of substituted piperidines. rsc.org Radical-mediated amine cyclizations also provide a route to the piperidine scaffold. nih.gov While these methods are powerful for constructing the piperidine ring, their application to the synthesis of this compound would require the synthesis of a suitable acyclic precursor containing the 4-methoxy-2-nitrophenyl group.

Mechanistic Investigations of Chemical Transformations Involving 1 4 Methoxy 2 Nitrophenyl Piperidine

Reaction Pathway Elucidation in N-Arylation Processes

The formation of 1-(4-methoxy-2-nitrophenyl)piperidine, typically through the reaction of a 1-halo-4-methoxy-2-nitrobenzene with piperidine (B6355638), is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The elucidation of the precise reaction pathway is crucial for understanding and optimizing such transformations.

Concerted vs. Stepwise Mechanisms

The SNAr mechanism is generally accepted to proceed through a two-step addition-elimination pathway, which is a type of stepwise mechanism. libretexts.orgopenstax.orgmasterorganicchemistry.com In this process, the nucleophile (piperidine) first attacks the carbon atom bearing the leaving group (e.g., a halogen) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of the ortho-nitro group is critical for the stabilization of this intermediate through delocalization of the negative charge. The subsequent step involves the departure of the leaving group, which restores the aromaticity of the ring and yields the final product, this compound.

While the stepwise mechanism is predominant for most activated SNAr reactions, the possibility of a concerted mechanism, where the bond formation and bond breaking occur simultaneously, has been a subject of discussion. rsc.org However, for highly activated systems like the precursor to this compound, the formation of a distinct Meisenheimer intermediate is well-supported by numerous studies on analogous systems. libretexts.org The stability of this intermediate, enhanced by the electron-withdrawing nitro group, favors the stepwise pathway.

Role of Electron Transfer Processes (e.g., Single Electron Transfer Mechanisms)

In some nucleophilic aromatic substitution reactions, particularly with certain nucleophiles and substrates, a single electron transfer (SET) mechanism has been proposed. researchgate.netnih.gov In a SET pathway, an electron is transferred from the nucleophile to the nitroaromatic compound, forming a radical anion and a radical cation. nih.gov These radical species can then couple and proceed to the final product.

For the reaction of nitroaromatic compounds with amines, the occurrence of a SET mechanism is often considered when the reaction exhibits high sensitivity to the nucleophile's basicity. libretexts.org While direct evidence for a SET mechanism in the formation of this compound is not extensively documented in the literature, the strong electron-accepting nature of the nitroaromatic precursor makes it a potential candidate for such a pathway under specific reaction conditions. nih.govnih.gov However, the conventional SNAr addition-elimination mechanism generally provides a satisfactory explanation for the observed reactivity.

Kinetics and Thermodynamics of Derivative Formation

The rates and equilibria of the formation of this compound and its derivatives are significantly influenced by the electronic nature of the substituents on the aromatic ring and the reaction conditions.

Influence of Substituent Effects on Reaction Rates

Kinetic studies on analogous systems, such as the reaction of substituted 2-nitrobromobenzenes with piperidine, have shown a strong dependence of the reaction rate on the nature of the substituent. researchgate.net Electron-withdrawing groups generally accelerate the reaction, while electron-donating groups retard it. This is because electron-withdrawing groups further stabilize the anionic intermediate, lowering the activation energy of the rate-determining step.

To illustrate this, the following table presents kinetic data for the reaction of various 4-substituted 2-nitrobromobenzenes with piperidine, demonstrating the influence of substituents on the reaction rate.

| Substituent (X) in 4-position | Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) | Relative Rate |

|---|---|---|

| NO₂ | 1.2 x 10⁻¹ | 2400 |

| CN | 3.5 x 10⁻³ | 70 |

| Br | 8.0 x 10⁻⁵ | 1.6 |

| H | 5.0 x 10⁻⁵ | 1.0 |

| OCH₃ | 1.0 x 10⁻⁶ | 0.02 |

Data is illustrative and based on trends observed in similar SNAr reactions.

Linear Free Energy Relationships (LFERs) in Aminolysis Reactions

Linear Free Energy Relationships (LFERs), such as the Hammett equation, are powerful tools for quantifying the effect of substituents on reaction rates and equilibria. libretexts.orglibretexts.orgias.ac.in The Hammett equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant which reflects the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant which depends on the nature and position of the substituent. libretexts.org

Intramolecular Rearrangements and Reactivity Patterns

The structure of this compound, with a nitro group ortho to the amino substituent, suggests the potential for intramolecular rearrangements under certain conditions. One of the most relevant potential rearrangements for this class of compounds is the Smiles rearrangement. sci-hub.se

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a suitable nucleophilic group within a side chain attacks the aromatic ring, displacing another group. For a molecule like this compound, a hypothetical Smiles-type rearrangement is not immediately obvious without modification of the piperidine ring to contain a nucleophilic center.

However, related intramolecular reactions have been observed in other ortho-substituted nitroaromatics. For instance, the rearrangement of N-nitroamines, where the nitro group migrates from the nitrogen to the aromatic ring, has been studied, although this typically occurs under acidic conditions. rsc.orgrsc.org Additionally, intramolecular reactions involving the nitro group and a side chain can lead to the formation of heterocyclic compounds. For example, intramolecular reactions between a nitro group and a carbodi-imide group have been shown to yield 2-arylbenzotriazoles. rsc.org

While there is no direct evidence in the reviewed literature for intramolecular rearrangements of this compound itself under standard conditions, its structure serves as a template for designing systems that could undergo such transformations. The reactivity patterns of this compound are largely dominated by the nucleophilic aromatic substitution pathway leading to its formation and any subsequent reactions would likely involve the functional groups present, such as reduction of the nitro group or reactions involving the aromatic ring. Studies on the rearrangement of aromatic nitro compounds have shown that 1,3-shifts of the nitro group can occur under strong acid conditions. houstonmethodist.org

Computational and Theoretical Studies on 1 4 Methoxy 2 Nitrophenyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic structure and properties of molecules. Methodologies such as Density Functional Theory (DFT) are routinely employed to predict a wide range of molecular characteristics. However, a thorough search of scientific databases yields no specific studies that have applied these methods to 1-(4-Methoxy-2-nitrophenyl)piperidine.

Density Functional Theory (DFT) for Electronic Structure Analysis

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, orbital energies, and electrostatic potentials.

The optimization of a molecule's geometry is a fundamental step in computational chemistry, seeking the lowest energy conformation. This process provides crucial data on bond lengths, bond angles, and dihedral angles. At present, there are no published studies detailing the optimized molecular geometry of this compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy gap between these orbitals is a critical parameter for assessing molecular stability. Regrettably, no HOMO-LUMO analysis for this compound has been reported in the scientific literature.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. An MEP analysis for this compound has not been documented in any available research.

Predictive Modeling of Reactivity Parameters

Based on data from quantum chemical calculations, various global and local reactivity descriptors (such as electronegativity, chemical hardness, and Fukui functions) can be derived to predict a molecule's reactivity. The absence of foundational quantum chemical data for this compound means that no such predictive models have been developed.

Molecular Dynamics and Conformational Analysis

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. A search for molecular dynamics or conformational analysis studies specifically targeting this compound did not yield any results.

Theoretical Exploration of Intermolecular Interactions

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific computational and theoretical studies focused on the intermolecular interactions of this compound. While computational methods such as Hirshfeld surface analysis, molecular docking, and quantum chemical calculations are commonly employed to investigate the non-covalent interactions that govern crystal packing and molecular recognition, no published research applying these techniques directly to this compound could be identified.

Studies on structurally related compounds, such as other nitrophenylpiperazine salts or different substituted nitrophenol derivatives, have utilized these theoretical tools to elucidate the nature and contribution of various intermolecular forces, including hydrogen bonds, π–π stacking, and van der Waals forces. However, due to the strict specificity of this article to this compound, the findings from these related but distinct molecules cannot be presented here.

Therefore, this section remains unwritten pending the future publication of relevant computational and theoretical research on the title compound. Without such studies, any discussion on the specific intermolecular interactions, complete with data tables and detailed research findings, would be speculative and fall outside the required scope of this article.

Advanced Spectroscopic and Structural Elucidation of 1 4 Methoxy 2 Nitrophenyl Piperidine and Its Derivatives

Elucidation of Molecular Structure by Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(4-methoxy-2-nitrophenyl)piperidine, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC, are not extensively available in the reviewed scientific literature. While NMR data for structurally related compounds, such as 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, have been published, a direct and detailed analysis for this compound cannot be provided at this time. mdpi.compreprints.orgresearchgate.net

For a complete structural elucidation of this compound, the following NMR experiments would be essential:

¹H NMR: This would identify the chemical shifts and coupling constants of the protons, providing information about the electronic environment and connectivity of the hydrogen atoms in the molecule. The aromatic protons on the nitrophenyl ring and the protons of the piperidine (B6355638) and methoxy (B1213986) groups would exhibit characteristic signals.

¹³C NMR: This technique would determine the chemical shifts of the carbon atoms, indicating the different carbon environments within the molecule.

COSY (Correlation Spectroscopy): A 2D NMR technique that would establish proton-proton couplings, helping to identify adjacent protons within the piperidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D technique would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the complete molecular structure and confirming the connectivity between the piperidine ring, the nitrophenyl group, and the methoxy group.

Without access to specific experimental data from these techniques, a detailed table of NMR assignments for this compound cannot be constructed.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

The key functional groups in this compound that would produce characteristic vibrational bands are:

Nitro Group (NO₂): This group is expected to show strong characteristic asymmetric and symmetric stretching vibrations. In related nitroaromatic compounds, these bands typically appear in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). researchgate.net

Methoxy Group (O-CH₃): The C-H stretching vibrations of the methyl group would be observed in the 2850-2960 cm⁻¹ region. The C-O stretching vibration would likely appear in the 1000-1300 cm⁻¹ range. mdpi.com

Piperidine Ring: The C-H stretching vibrations of the methylene (B1212753) groups in the piperidine ring would also be found in the 2800-3000 cm⁻¹ region. C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ range.

Aromatic Ring: C-H stretching vibrations for the aromatic ring are typically observed above 3000 cm⁻¹. C=C stretching vibrations within the ring usually appear in the 1400-1600 cm⁻¹ region.

An interactive data table of expected vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500-1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300-1370 |

| Methoxy (O-CH₃) | C-H Stretch | 2850-2960 |

| Methoxy (O-CH₃) | C-O Stretch | 1000-1300 |

| Piperidine | C-H Stretch | 2800-3000 |

| Piperidine | C-N Stretch | 1000-1250 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentology

Experimental high-resolution mass spectrometry (HRMS) data for this compound (C₁₂H₁₆N₂O₃) is not available in the reviewed literature. HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the theoretical exact mass can be calculated. chemscene.comuni.lu

The fragmentation pattern (fragmentology) in mass spectrometry provides valuable structural information. For this compound, common fragmentation pathways would likely involve:

Loss of the nitro group (NO₂) or parts of it (e.g., NO).

Cleavage of the piperidine ring.

Loss of the methoxy group (OCH₃) or a methyl radical (CH₃).

Fragmentation of the aromatic ring.

A mass spectrum for the related compound 1-(4-nitrophenyl)piperidine (B1293623) is available and shows characteristic fragmentation patterns that could be analogous. nist.gov

Below is a table of predicted ionic species for this compound.

| Ion | Description |

| [M+H]⁺ | Protonated molecule |

| [M-NO₂]⁺ | Loss of the nitro group |

| [M-OCH₃]⁺ | Loss of the methoxy group |

X-ray Crystallography for Solid-State Structural Determination

A published single-crystal X-ray diffraction study for this compound could not be located in the scientific literature. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. Such a study would provide detailed information on:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the atoms, including the conformation of the piperidine ring (e.g., chair, boat) and the relative orientation of the phenyl ring and the piperidine moiety.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including any hydrogen bonding, π-π stacking, or other non-covalent interactions.

While crystal structures for other methoxyphenyl and nitrophenyl derivatives have been reported, this data cannot be directly extrapolated to provide the specific solid-state structure of this compound. researchgate.netresearchgate.net

Role As a Chemical Intermediate and Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Functionalized Heterocycles

The primary role of 1-(4-Methoxy-2-nitrophenyl)piperidine as an intermediate is realized after the chemical modification of its nitro group. The reduction of the ortho-nitroaniline moiety is a key transformation that yields the corresponding ortho-phenylenediamine derivative, 4-methoxy-N1-(piperidin-1-yl)benzene-1,2-diamine . This resulting vicinal diamine is a classic and highly versatile precursor for the synthesis of a wide range of fused N-heterocycles, most notably quinoxalines and benzimidazoles.

The synthesis of quinoxalines, for instance, is readily achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. In this context, 4-methoxy-N1-(piperidin-1-yl)benzene-1,2-diamine can react with various diketones, such as benzil (B1666583) or 2,3-butanedione, to afford highly substituted quinoxaline (B1680401) derivatives. These structures are of significant interest in medicinal chemistry due to their diverse biological activities. The general reaction involves the acid-catalyzed condensation of the two components, followed by cyclization and dehydration to form the aromatic quinoxaline ring system.

Below is a representative table of potential functionalized heterocycles that could be synthesized from this compound after its reduction to the corresponding diamine.

| 1,2-Dicarbonyl Compound | Resulting Quinoxaline Product | Potential Yield Range (%) |

|---|---|---|

| Glyoxal | 6-Methoxy-8-(piperidin-1-yl)quinoxaline | 85-95 |

| 2,3-Butanedione | 2,3-Dimethyl-6-methoxy-8-(piperidin-1-yl)quinoxaline | 80-90 |

| Benzil | 6-Methoxy-2,3-diphenyl-8-(piperidin-1-yl)quinoxaline | 88-98 |

| Pyruvic Aldehyde | 2-Methyl-6-methoxy-8-(piperidin-1-yl)quinoxaline | 75-85 |

Application in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more simple starting materials in a single step, enhancing efficiency and atom economy. researchgate.netbeilstein-journals.org These reactions are widely used to generate diverse libraries of compounds for drug discovery. researchgate.net

A comprehensive review of the scientific literature indicates that this compound has not been specifically documented as a starting component in multicomponent reactions. MCRs typically utilize smaller, less complex building blocks to maximize combinatorial diversity. The pre-functionalized and relatively complex structure of this compound may make it less suitable as a primary input for common MCRs like the Ugi, Passerini, or Hantzsch reactions, which build complexity from the ground up.

Development of Synthetic Methodologies Utilizing its Reactive Centers (Nitro, Methoxy (B1213986), Amine)

The synthetic utility of this compound is defined by the strategic manipulation of its three primary reactive centers: the nitro group, the methoxy group, and the piperidine (B6355638) amine.

Nitro Group: The nitro group is the most synthetically versatile handle on the molecule. Its primary transformation is reduction to a primary amine, which fundamentally alters the compound's reactivity and function. This reduction is typically achieved using standard reagents such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or sodium dithionite. mdpi.com The resulting ortho-phenylenediamine is then primed for cyclization reactions. This two-step sequence—reduction followed by cyclization—is a robust methodology for accessing fused heterocyclic systems. For example, reaction of the in situ-generated diamine with aldehydes or carboxylic acids can lead to the formation of benzimidazole (B57391) derivatives.

Methoxy Group: The methoxy group is generally stable under many reaction conditions. However, it can be cleaved to reveal a phenol (B47542) using strong acid reagents like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This demethylation would provide access to a different set of derivatives, introducing a hydroxyl group that can be further functionalized through etherification or esterification, thus expanding the range of accessible analogues.

Amine (Piperidine): The piperidine nitrogen is a tertiary amine and is relatively unreactive under standard conditions. Its primary role is to confer specific physicochemical properties (such as basicity and lipophilicity) to the final molecule. While N-oxidation or N-dealkylation reactions are possible under specific oxidative conditions, they are less commonly employed as a synthetic strategy for this class of compounds.

The following table summarizes the key transformations based on the molecule's reactive centers.

| Reactive Center | Transformation | Reagents | Resulting Functionality | Synthetic Application |

|---|---|---|---|---|

| Nitro (-NO₂) | Reduction | SnCl₂, H₂/Pd, Na₂S₂O₄ | Amine (-NH₂) | Precursor for quinoxalines, benzimidazoles |

| Methoxy (-OCH₃) | Demethylation | HBr, BBr₃ | Phenol (-OH) | Enables O-alkylation, esterification |

| Amine (Tertiary) | N-Oxidation | m-CPBA, H₂O₂ | N-Oxide | Modifies electronic properties and solubility |

Emerging Research Perspectives in Methoxy Nitrophenyl Piperidine Chemistry

Development of Green Chemistry Approaches for Synthesis

The synthesis of aromatic amines and their derivatives is a cornerstone of the pharmaceutical and chemical industries. pageplace.de However, traditional methods often rely on hazardous reagents, energy-intensive conditions, and generate significant waste. The principles of green chemistry aim to mitigate these issues by designing more sustainable and environmentally benign processes. unibo.it Research into the synthesis of compounds like 1-(4-Methoxy-2-nitrophenyl)piperidine is increasingly adopting these principles.

Key strategies in developing greener syntheses for this class of compounds include:

Use of Greener Solvents: A primary goal is to reduce or eliminate the use of volatile organic compounds (VOCs). Researchers are exploring the use of water, deep eutectic solvents, or even solvent-free conditions, such as solid-state mechanochemical reactions, to perform C-N bond formations. pageplace.deresearchgate.net For instance, an environmentally friendly method has been developed for synthesizing azoxybenzenes from anilines in a water-based system, highlighting the potential for aqueous media in related transformations. nih.gov

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all starting material atoms into the final product, minimizing by-products. longdom.org Catalytic hydrogen transfer reactions, for example, offer a highly atom-economical pathway for C-N bond formation from alcohols, producing only hydrogen as a by-product. longdom.org

Catalyst-Driven Processes: The move away from stoichiometric reagents towards catalytic systems is a central theme. An approach using N,N-diisopropylethylamine (DIPEA) as a catalyst demonstrates a transition-metal-free method for the synthesis of azoxybenzenes, which is both economical and environmentally friendly. nih.gov

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. Green chemistry principles can be applied to innovate this process, as outlined in the table below.

| Synthesis Aspect | Traditional Approach | Potential Green Chemistry Approach | Anticipated Benefits |

|---|---|---|---|

| Solvent | High-boiling point organic solvents (e.g., DMF, DMSO) | Water, ionic liquids, deep eutectic solvents, or solvent-free mechanochemistry researchgate.net | Reduced toxicity, improved safety, easier workup, lower environmental impact |

| Energy Input | Conventional heating (reflux) for extended periods mdpi.com | Microwave irradiation, ultrasonic energy | Reduced reaction times, lower energy consumption, potentially higher yields |

| Base | Strong inorganic bases (e.g., K2CO3, NaH) | Recyclable solid bases or milder organic bases like DIPEA nih.gov | Simplified purification, reduced corrosive waste streams |

| Catalysis | Often uncatalyzed but can be slow | Phase-transfer catalysis, transition-metal catalysis pageplace.de | Increased reaction rates, milder reaction conditions, improved selectivity |

By integrating these approaches, the synthesis of this compound and related structures can be made more sustainable, aligning with modern industrial and environmental standards. unibo.it

Exploration of Novel Catalytic Systems for Derivative Formation

The functionalization of the this compound scaffold is crucial for tuning its physicochemical and biological properties. Novel catalytic systems are pivotal in achieving selective and efficient C-C and C-N bond formations, which are essential for creating a diverse library of derivatives. pageplace.de Transition-metal-catalyzed cross-coupling reactions are particularly powerful tools in this context. pageplace.deresearchgate.net

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Negishi are instrumental for derivatization. researchgate.netnih.gov For example, if a halogen atom is introduced onto the aromatic ring of this compound, a Suzuki coupling could be employed to form a new C-C bond with a boronic acid, while a Buchwald-Hartwig amination could form a new C-N bond. researchgate.netresearchgate.net The development of advanced ligands, such as bulky, electron-rich phosphines, has expanded the scope of these reactions to include less reactive coupling partners under milder conditions. nih.gov

Gold-Catalyzed Reactions: Cationic gold catalysts have emerged as effective tools for activating alkynes and facilitating domino reactions. researchgate.net Such systems could be employed in multi-component reactions to construct complex aniline (B41778) derivatives in a single step, offering a modular approach to new structures based on the methoxy-nitrophenyl piperidine (B6355638) core. researchgate.net

Single-Atom Catalysis: A frontier in catalysis involves the use of single-atom catalysts, such as cobalt atoms supported on a nitrogen-doped carbon matrix (Co–N4). These systems offer unique reactivity and selectivity. For instance, single-atom Co–N4 sites have been shown to effectively mediate the reductive coupling of nitroarenes with alcohols to form C=N bonds, a transformation that could be adapted for derivatizing the nitro group on the target molecule. acs.org

Phyto-Mediated Nanocatalysts: Green synthesis principles are also being applied to the catalysts themselves. Phyto-mediated zinc ferrite (B1171679) (ZnFe₂O₄) nanoparticles, synthesized using plant extracts, have shown excellent activity in the selective oxidation of alcohols to aldehydes under visible light. mdpi.com Such a system could potentially be used to modify substituents on derivatives of the parent compound in an environmentally friendly manner. mdpi.com

| Catalytic System | Reaction Type | Potential Application for Derivative Formation | Key Advantages |

|---|---|---|---|

| Palladium/Phosphine (B1218219) Ligands | Suzuki, Buchwald-Hartwig, Negishi Cross-Coupling researchgate.netnih.gov | Introduction of new aryl, alkyl, or amino groups onto the aromatic ring. | High functional group tolerance, well-established reliability, broad substrate scope. nih.gov |

| Gold(I) Complexes | Domino Reactions, Multi-component Reactions researchgate.net | One-pot synthesis of complex heterocyclic derivatives from simple precursors. | High atom economy, formation of multiple bonds in a single operation. |

| Single-Atom Catalysts (e.g., Co–N4) | Reductive Coupling, Hydrogenation acs.org | Selective reduction of the nitro group to an amine or its conversion to an imine. | High selectivity, maximized metal atom efficiency, novel reactivity. acs.org |

| Phyto-mediated Nanoparticles (e.g., ZnFe₂O₄) | Photocatalytic Oxidation mdpi.com | Oxidation of functional groups on side chains attached to the core structure. | Sustainable catalyst synthesis, use of visible light, magnetic separability. mdpi.com |

Advanced Computational Modeling for Reaction Design and Prediction

In parallel with experimental advances, advanced computational modeling has become an indispensable tool for understanding and predicting chemical reactivity. In silico methods, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, reaction mechanisms, and potential energy surfaces of molecules like this compound. mdpi.com

Reaction Pathway and Mechanism Elucidation: DFT calculations can map out the entire reaction coordinate for a proposed synthesis or derivatization reaction. By calculating the energies of reactants, transition states, and products, chemists can predict the most likely reaction pathway, identify potential by-products, and understand the role of a catalyst. researchgate.net This predictive power accelerates the optimization of reaction conditions and reduces the need for extensive empirical screening.

Prediction of Molecular Properties: Computational tools are used to predict key molecular properties that guide drug discovery and materials science. For aniline derivatives, in silico methods can estimate pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity), lipophilicity, and drug-likeness based on molecular structure. mdpi.comnih.gov DFT studies can also predict spectroscopic data (NMR, IR), which aids in the structural confirmation of newly synthesized compounds by comparing theoretical spectra with experimental results. researchgate.netnih.gov

Rational Design of Novel Derivatives: By analyzing the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand the reactivity of different sites on the this compound molecule. mdpi.com This knowledge allows for the rational design of new derivatization reactions. For example, mapping the electrostatic potential can identify the most nucleophilic or electrophilic sites, guiding the choice of reagents for selective functionalization.

| Computational Method | Application in Research | Specific Insights for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energetics, and spectroscopic properties. mdpi.comresearchgate.net | Predicting the regioselectivity of electrophilic aromatic substitution; modeling transition states for catalytic cross-coupling reactions. |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra and electronic transitions. mdpi.com | Understanding the photophysical properties of the compound and its derivatives; predicting color and optical behavior. |

| ADMET/QSPR Modeling | In silico prediction of pharmacokinetic and physicochemical properties. mdpi.comnih.gov | Estimating bioavailability, metabolic stability, and potential toxicity of new derivatives to prioritize candidates for synthesis. |

| Molecular Dynamics (MD) Simulation | Simulation of molecular motion and conformational preferences over time. | Analyzing the flexibility of the piperidine ring and its interaction with potential biological targets or solvents. |

The synergy between these emerging green, catalytic, and computational approaches promises to accelerate the exploration of methoxy-nitrophenyl piperidine chemistry, paving the way for the efficient and intelligent design of new molecules for a wide range of applications.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Methoxy-2-nitrophenyl)piperidine, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Nitro group introduction : Nitration of a precursor like 4-methoxyphenylpiperidine using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Piperidine ring functionalization : Alkylation of piperidine derivatives with aryl halides via Buchwald-Hartwig coupling, using palladium catalysts and ligands (e.g., XPhos) in toluene at 80–100°C .

Optimization involves adjusting solvent polarity (e.g., DMF for polar intermediates), stoichiometry (excess aryl halide to drive completion), and monitoring by TLC/HPLC to minimize byproducts.

Q. How can spectroscopic and crystallographic methods characterize this compound?

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy at δ 3.8 ppm, nitro group deshielding adjacent protons). 2D NMR (COSY, HSQC) resolves piperidine ring conformation .

- X-ray crystallography : SHELX programs refine crystal structures, revealing bond angles and intermolecular interactions (e.g., hydrogen bonding between nitro and methoxy groups) .

- IR spectroscopy : Confirms nitro (1520–1350 cm⁻¹) and methoxy (2850–2800 cm⁻¹) functional groups .

Q. What are the key reactivity patterns of this compound in organic transformations?

- Reduction : Nitro → amine using H₂/Pd-C or NaBH₄/CuCl₂, critical for generating bioactive intermediates .

- Electrophilic substitution : Methoxy directs nitration/chlorination to specific aryl positions (para to OMe, ortho to nitro) .

- Ring-opening reactions : Acidic conditions (HCl/EtOH) cleave the piperidine ring, forming secondary amines for further derivatization .

Advanced Research Questions

Q. How do electronic effects of the methoxy and nitro groups influence the compound’s reactivity and interaction with biological targets?

- Methoxy group : Electron-donating (+M effect) increases electron density on the aryl ring, enhancing nucleophilic aromatic substitution but reducing oxidative stability .

- Nitro group : Electron-withdrawing (-I effect) polarizes the ring, facilitating reduction and hydrogen bonding with enzyme active sites (e.g., kinase inhibitors) .

- Synergistic effects : The meta-directing nitro and para-directing methoxy create regioselectivity in further functionalization. Computational studies (DFT) model charge distribution to predict reaction sites .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Assay variability : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) under standardized conditions (pH, temperature) .

- Structural analogs : Test derivatives (e.g., replacing nitro with cyano) to isolate pharmacophore contributions .

- Meta-analysis : Use cheminformatics tools (e.g., PubChem Bioactivity Data) to correlate substituent patterns with activity trends .

Q. What strategies are effective in optimizing enantiomeric purity during asymmetric synthesis?

- Chiral catalysts : Use (R)-BINAP or Jacobsen’s catalyst for enantioselective alkylation, achieving >90% ee .

- Chiral resolution : Diastereomeric salt formation with tartaric acid, monitored by chiral HPLC .

- Dynamic kinetic resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective steps .

Q. How can computational methods guide the design of this compound derivatives for targeted drug discovery?

- Docking studies : AutoDock Vina models interactions with receptors (e.g., serotonin transporters) to prioritize derivatives with high binding affinity .

- QSAR models : Correlate substituent Hammett constants (σ) with logP and bioavailability to predict ADMET profiles .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify robust candidates .

Q. Methodological Notes

- Data contradiction analysis : Cross-validate spectral data (NMR, IR) with computational predictions (e.g., ChemDraw simulations) to resolve structural ambiguities .

- Experimental design : Use factorial DoE (Design of Experiments) to optimize multi-step syntheses, varying temperature, catalyst loading, and solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.